molecular formula C13H10ClNO2 B8520355 2-Chloro-5-(6-methyl-pyridin-3-yl)-benzoic acid

2-Chloro-5-(6-methyl-pyridin-3-yl)-benzoic acid

Cat. No.: B8520355
M. Wt: 247.67 g/mol
InChI Key: FKYFUISGCYLMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(6-methyl-pyridin-3-yl)-benzoic acid is a useful research compound. Its molecular formula is C13H10ClNO2 and its molecular weight is 247.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

2-chloro-5-(6-methylpyridin-3-yl)benzoic acid

InChI

InChI=1S/C13H10ClNO2/c1-8-2-3-10(7-15-8)9-4-5-12(14)11(6-9)13(16)17/h2-7H,1H3,(H,16,17)

InChI Key

FKYFUISGCYLMST-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-chloro-5-(6-methyl-pyridin-3-yl)-benzoic acid methyl ester (146 mg, 0.56 mmol) in methanolic potassium hydroxide (2.24 mL, 1M) was stirred at 80° C. for 16 h. The reaction mixture was acidified (pH 3) with 1N HCl and concentrated in vacuo. The residue was shaken thoroughly with methanol and filtered. The filtrate was concentrated in vacuo to afford the title compound (170 mg).
Name
2-chloro-5-(6-methyl-pyridin-3-yl)-benzoic acid methyl ester
Quantity
146 mg
Type
reactant
Reaction Step One
Quantity
2.24 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
COC(=O)c1cc(-c2ccc(C)nc2)ccc1Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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